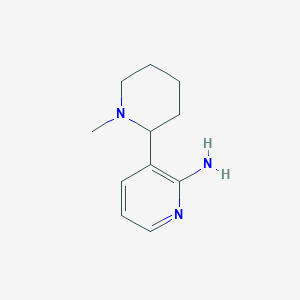

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

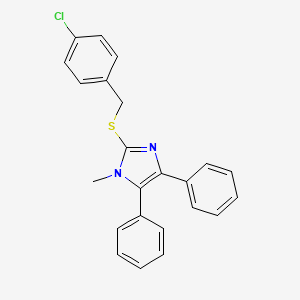

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as THFA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. THFA is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Cyclic Analogues of β-Adrenergic Blocking Agents : Research has explored the synthesis of cyclic analogues like N-(6-Bromo-4-oxochroman-3-yl)acetamide, which can be hydrolysed to yield various analogues. This study contributes to understanding the synthesis and structural properties of compounds similar to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide (Lap & Williams, 1976).

Gas Chromatography-Mass Spectrometric Identification : Partially methylated aminosugars derived from glycolipids have been studied, involving N-substituted acetamides. This method is applicable in analyzing aminosugar linkages, providing insights into the study of compounds similar to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide (Stellner, Saito, & Hakomori, 1973).

Kinetics and Mechanism of N-Substituted Amide Hydrolysis : The study on N-methylacetamide as a model to investigate the kinetics and mechanism of N-substituted amides in high-temperature water provides essential insights into the behavior of similar compounds under varying conditions (Duan, Dai, & Savage, 2010).

Chemoselective Synthesis

Chemoselective Acetylation of Amino Groups : Research has been conducted on the chemoselective monoacetylation of amino groups, which is crucial for understanding the synthetic processes involving compounds like N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(o-tolyloxy)acetamide. This study includes the use of various acyl donors and catalysts (Magadum & Yadav, 2018).

Silylation and Structural Properties of Derivatives : The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds showcases the versatility in the chemical synthesis and modification of N-substituted acetamides (Lazareva et al., 2017).

Pyrolysis of N-acetylglucosamine : Studies on the pyrolysis of N-acetylglucosamine yielding various acetamidofurans and acetamidopyrones give insights into the thermal behavior and potential applications of similar compounds in biological or geochemical samples (Franich, Goodin, & Wilkins, 1984).

Advanced Applications

Coordination Complexes and Antioxidant Activity : The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, including their antioxidant activity, provide a basis for the potential biological and medicinal applications of similar N-substituted acetamides (Chkirate et al., 2019).

DFT-Calculated IR Spectrum : The use of density functional theory to calculate the IR spectrum of N-Methylacetamide components, aiding in the understanding of the formation of the amide infrared spectrum, is essential for organic, analytical chemistry, and chemical biology applications of similar compounds (Ji et al., 2020).

Propiedades

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-11-4-2-3-5-12(11)19-8-13(16)15-9-14(17)6-7-18-10-14/h2-5,17H,6-10H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJHLNLPJNRRLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2(CCOC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355788.png)

![Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2355790.png)

![3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355792.png)

![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)

![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2355805.png)